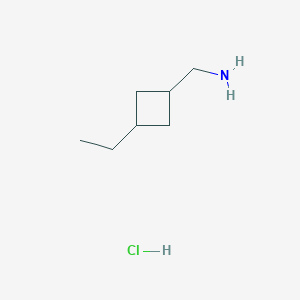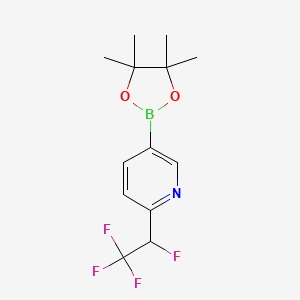![molecular formula C10H11F3O2 B7450881 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B7450881.png)
2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid, also known as TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). It is a bicyclic compound with a trifluoromethyl group attached to the cyclohexene ring. TBOA has gained significant attention in the scientific community due to its potential applications in neuroscience research.
作用机制
2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid inhibits EAATs by binding to the transporter's external surface, blocking the uptake of glutamate. 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is a non-competitive inhibitor, meaning it does not compete with glutamate for binding to the transporter. Instead, it binds to a separate site on the transporter, causing a conformational change that prevents glutamate uptake.
Biochemical and Physiological Effects
2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid's inhibition of EAATs leads to an increase in extracellular glutamate levels, leading to neuronal damage and death. This effect has been observed in several in vitro and in vivo studies. 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid has also been shown to enhance synaptic transmission and increase the frequency of miniature excitatory postsynaptic currents (mEPSCs).
实验室实验的优点和局限性
2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is a potent and selective inhibitor of EAATs, making it an invaluable tool for studying glutamate transport in the brain. Its hydrophobic nature, however, makes it challenging to work with, and the purification process can be time-consuming. Additionally, the increase in extracellular glutamate levels caused by 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid can lead to excitotoxicity, making it crucial to use appropriate controls and concentrations in experiments.
未来方向
There are several potential future directions for 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid research. One area of interest is the development of more potent and selective inhibitors of EAATs. Another direction is the use of 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid in the treatment of neurological disorders such as epilepsy and stroke. 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid has also been shown to enhance synaptic transmission, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease. Finally, 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid's inhibition of EAATs has been shown to increase the efficacy of chemotherapy drugs in treating brain tumors, making it a potential adjuvant therapy for cancer treatment.
合成方法
2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of several reagents and catalysts, including palladium on carbon, hydrochloric acid, and sodium hydroxide. The yield of the reaction is typically moderate, and the purification process is challenging due to the compound's hydrophobic nature.
科学研究应用
2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is primarily used as a research tool to study the role of EAATs in the central nervous system. EAATs are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the brain. 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid inhibits the activity of EAATs, leading to an increase in extracellular glutamate levels. This increase in glutamate can cause excitotoxicity, leading to neuronal damage and death.
属性
IUPAC Name |
2-(trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)9(8(14)15)5-6-1-3-7(9)4-2-6/h1,3,6-7H,2,4-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQPMZGSTBCJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1CC2(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-N-{2-oxo-2-[2-(propan-2-yl)piperidin-1-yl]ethyl}prop-2-enamide](/img/structure/B7450804.png)


![N-(2-{[1-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperidin-4-yl]formamido}ethyl)prop-2-enamide](/img/structure/B7450824.png)
![1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7450825.png)
![1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one](/img/structure/B7450829.png)


![N-{[(2,3-dihydro-1H-inden-1-yl)(methyl)carbamoyl]methyl}-N-methylprop-2-enamide](/img/structure/B7450853.png)
![Ethyl 4-[4-(prop-2-enamido)benzoyloxy]piperidine-1-carboxylate](/img/structure/B7450859.png)
![N-(3-chloro-4-methylphenyl)-2-[(3-cyclopropyl-1,2-oxazol-5-yl)methylsulfanyl]acetamide](/img/structure/B7450863.png)
![N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide](/img/structure/B7450869.png)

![rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride](/img/structure/B7450888.png)